1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione
Description
1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione is a heterocyclic compound featuring a central piperazine-2,3-dione core. The molecule is further substituted with a pyrimidin-4-yloxy group attached to a piperidine ring, which is connected via a carbonyl linkage to the piperazine-dione system. An ethyl group at the N1 position of the piperazine ring enhances lipophilicity and modulates pharmacokinetic properties. The compound’s design aligns with medicinal chemistry strategies to optimize receptor binding and metabolic stability, as seen in related piperazine-dione derivatives .
Properties
IUPAC Name |
1-ethyl-4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-19-8-9-21(15(23)14(19)22)16(24)20-7-3-4-12(10-20)25-13-5-6-17-11-18-13/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHXCZJGIPCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steric Hindrance
The bulky pyrimidin-4-yloxy group can hinder coupling reactions. This is mitigated by using excess acyl chloride (1.5–2.0 equiv) and prolonged reaction times (12–24 hours).
Moisture Sensitivity
The carbonyl chloride intermediate is highly moisture-sensitive. Strict anhydrous conditions (argon atmosphere, molecular sieves) are essential to prevent hydrolysis.
Purification
Column chromatography (chloroform:methanol, 9.5:0.5) effectively separates the target compound from unreacted starting materials and byproducts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidinyloxy Group
The pyrimidin-4-yloxy moiety undergoes nucleophilic substitution under alkaline or acidic conditions. Typical reactions include:
| Reaction Type | Conditions | Products/Applications |
|---|---|---|
| Displacement with amines | K₂CO₃/DMF, 80–100°C, 12–24 hrs | Piperidine-amine conjugates |
| Hydrolysis | HCl/H₂O (1:1), reflux, 6–8 hrs | Pyrimidin-4-ol derivatives |
These reactions are critical for modifying the compound’s bioactivity profile. For example, amine substitutions enhance solubility or target affinity.
Hydrolysis of the Dione Moiety
The 2,3-dione group is susceptible to hydrolysis under both acidic and basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at 60°C cleaves the dione to form a dicarboxylic acid intermediate, which can further decarboxylate.
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Basic Hydrolysis : NaOH/EtOH yields a carboxylate salt, stabilizable via ion-pair extraction.
Reaction monitoring via ¹³C-NMR confirms carbonyl conversion to carboxylic acid groups (δ = 170–175 ppm → δ = 175–180 ppm).
Amide Bond Reactivity
The piperidine-1-carbonyl linker participates in:
-
Aminolysis : Reacts with primary amines (e.g., ethylenediamine) in THF at 25°C to form urea derivatives .
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Reductive Amination : Catalyzed by NaBH₃CN in MeOH, enabling side-chain diversification .
These transformations are pivotal for generating combinatorial libraries for drug discovery .
Catalytic Coupling Reactions
Palladium-mediated cross-couplings enable structural diversification:
| Reaction | Catalysts/Reagents | Yield Range |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 45–65% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene | 50–70% |
These methods are employed to introduce aryl/heteroaryl groups at the piperazine or pyrimidine positions.
Stability Under Physiological Conditions
Studies simulating biological environments reveal:
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pH-Dependent Degradation : Rapid hydrolysis occurs at pH < 3 (gastric conditions), forming pyrimidin-4-ol and piperazine fragments.
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Oxidative Stability : Resists hepatic microsomal oxidation (t₁/₂ > 6 hrs).
Analytical Characterization
Key techniques for reaction validation include:
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LC-MS : Monitors reaction progress via molecular ion peaks (e.g., [M+H]⁺ = 403.18 for the parent compound).
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¹H-NMR : Distinct shifts for ethyl groups (δ = 1.2–1.4 ppm) and pyrimidine protons (δ = 8.3–8.6 ppm) .
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents. Further studies should explore enantioselective modifications and in vivo metabolic pathways .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring and various functional groups that enhance its chemical reactivity and biological interactions. The synthesis of this compound can be achieved through several methods, including multicomponent reactions involving piperazine and pyrimidine derivatives. These synthetic approaches are critical for producing compounds with significant biological activity and optimizing their pharmacological properties .
Antiviral Activity
Research indicates that piperazine derivatives, including 1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione, may exhibit antiviral properties. Compounds with similar structures have shown effectiveness against various viral targets, such as HIV and other retroviruses. For instance, modifications to the pyrimidine ring have been linked to enhanced inhibitory activity against HIV reverse transcriptase (RT), suggesting that this compound may also possess similar therapeutic potential .
Cancer Treatment
The compound has been studied for its role as an inhibitor of end-anchor polymerases, which are implicated in several cancers. Its structural features allow it to interact with molecular targets involved in cancer cell proliferation and survival. This makes it a candidate for further investigation in oncology-related drug development .
Central Nervous System Disorders
Given the structural characteristics of this compound, there is potential for applications in treating central nervous system disorders. Compounds with similar piperazine frameworks have demonstrated neuroprotective effects and could be explored for their efficacy in conditions such as multiple sclerosis and neurodegenerative diseases .
Several studies have documented the applications of similar compounds:
- Antiviral Research : A study highlighted how modifications in piperazine derivatives led to significant anti-HIV activity, with IC50 values indicating strong inhibition at low concentrations .
- Cancer Therapeutics : Research has shown that certain piperazine-based compounds can inhibit polymerases critical for tumor growth, suggesting a pathway for developing novel cancer treatments .
- Neuroprotective Effects : Investigations into piperidine derivatives have revealed potential protective effects against neurodegeneration, indicating a promising avenue for treating CNS disorders .
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-2,3-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Piperazine-2,3-dione Derivatives
Key Observations
Substituent Impact on Bioactivity :
- Bulky Hydrophobic Groups : Adamantyl or cyclopentylmethyl substituents (e.g., 1754-56) enhance selectivity for formylpeptide receptors (FPR2) but reduce activity when aromatic rings are introduced .
- Electron-Withdrawing Groups : Trifluoromethylpyrimidine (CAS 2034343-35-4) may improve metabolic stability compared to pyrimidinyloxy groups, though direct data is lacking .
- Anthelmintic Activity : 1,4-Disubstituted derivatives (e.g., 2a-i) show consistent efficacy against parasites, suggesting the dione core alone drives this activity .
Structural Flexibility vs. Rigidity :
- The piperazine-2,3-dione core adopts a half-chair conformation, enabling planar hydrogen-bonding interactions critical for receptor binding . Modifications like ethyl groups (target compound) or adamantyl moieties (1754-56) alter conformational dynamics and steric accessibility .
Receptor Specificity :
- Substitution at R1 and R2 positions dramatically shifts selectivity between FPR1 and FPR2. For example, S-isopropyl at R1 favors FPR2, while S-benzyl at R2 switches selectivity to FPR1 .
- Inactive analogs (e.g., carboxylate-to-dione substitutions in ) highlight the necessity of complementary functional groups for target engagement .
Therapeutic Potential: Anthelmintic derivatives (2a-i) and NMDA inhibitors () demonstrate the scaffold’s versatility. The target compound’s pyrimidinyloxy group may position it for CNS or antiparasitic applications, though empirical validation is needed .
Biological Activity
1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.37 g/mol. Its structure includes a piperazine ring, a pyrimidine moiety, and a carbonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₄ |
| Molecular Weight | 347.37 g/mol |
| CAS Number | 2034499-70-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Anticancer Properties : The compound's structure suggests potential interactions with various cellular targets involved in cancer progression. Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity : Compounds with similar piperazine structures have been reported to possess antibacterial and antifungal properties. They interfere with microbial growth by targeting specific cellular processes .
Case Studies
- Anticancer Activity : A study highlighted the synthesis of piperazine derivatives that exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin . This suggests that the piperazine framework may enhance the interaction with cancer-related targets.
- Neuroprotective Effects : Research on related compounds indicates that they may prevent neurodegeneration by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function .
- Antimicrobial Efficacy : A series of studies evaluated the antibacterial and antifungal activities of piperazine derivatives. These compounds displayed effective inhibition against various pathogens, indicating their potential as therapeutic agents in infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione, and how do reaction parameters influence yield?
- Methodology : The synthesis typically involves sequential steps:
- Piperazine ring formation : Cyclization of ethylenediamine derivatives under basic conditions (e.g., using dihaloalkanes) .
- Functionalization : Introduction of the ethyl group via nucleophilic substitution (e.g., ethyl halides) and coupling of the pyrimidin-4-yloxy-piperidine moiety using carbodiimide-mediated amidation .
- Key parameters : Temperature (60–80°C for amidation), solvent polarity (DMF or THF), and catalyst choice (e.g., HOBt/DCC for minimizing racemization) .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperazine Formation | Ethylenediamine + 1,2-dibromoethane, KOH/EtOH | 60–75% | |
| Pyrimidine Coupling | Pyrimidin-4-ol, EDC/HCl, DIPEA/DCM | 45–60% |
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (similar to piperazine derivatives) .
- NMR : Key signals include δ 1.2 ppm (ethyl -CH3 triplet), δ 3.5–4.2 ppm (piperazine/piperidine protons), and δ 8.3 ppm (pyrimidine aromatic protons) .
- Mass Spectrometry : ESI-MS expected [M+H]+ ~450–460 m/z .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodology :
- Solubility Profiling : Use shake-flask method with UV-Vis quantification (λmax ~260 nm for pyrimidine). Test solvents like DMSO (high solubility), ethanol (moderate), and water (low) .
- pH-Dependent Solubility : Adjust pH with HCl/NaOH (pKa ~6.8 for piperazine nitrogen) to enhance aqueous solubility via salt formation .
Q. What strategies optimize the stability of this compound under varying storage conditions?
- Methodology :
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C). Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Monitor via accelerated aging (40°C/75% RH for 4 weeks). Use desiccants (silica gel) in storage containers .
Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets?
- Methodology :
- Kinase Inhibition Assays : Use FRET-based protocols (e.g., Z′-LYTE™) with ATP concentrations adjusted to Km values (1–10 µM). Include staurosporine as a positive control .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after 24-hour exposure (IC50 typically 0.5–5 µM for related piperazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
